molecular formula C15H34NO3S+ B15088396 Decyldimethyl(3-sulfopropyl)azanium

Decyldimethyl(3-sulfopropyl)azanium

Cat. No.: B15088396
M. Wt: 308.5 g/mol
InChI Key: WKALLSVICJPZTM-UHFFFAOYSA-O
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Description

Decyldimethyl(3-sulfopropyl)azanium, also known as 3-(decyldimethylammonio)propane-1-sulfonate, is a zwitterionic surfactant. This compound is characterized by its ability to maintain a neutral charge in solution due to the presence of both positively and negatively charged groups in its structure. It is widely used in biochemical research for its mild, non-denaturing properties, making it suitable for protein analysis and other sensitive applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyldimethyl(3-sulfopropyl)azanium can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of decyl bromide with dimethylamine to form decyldimethylamine. This intermediate is then reacted with 1,3-propanesultone under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Decyldimethyl(3-sulfopropyl)azanium primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonates, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Decyldimethyl(3-sulfopropyl)azanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Decyldimethyl(3-sulfopropyl)azanium involves its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the zwitterionic nature of the compound, which allows it to maintain a neutral charge in solution. The molecular targets and pathways involved include membrane proteins and other cellular components, where the compound can help in solubilizing and stabilizing these molecules .

Comparison with Similar Compounds

Similar Compounds

  • Caprylyl Sulfobetaine
  • Sulfobetaine 10
  • N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Uniqueness

Decyldimethyl(3-sulfopropyl)azanium stands out due to its specific chain length and the balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring mild, non-denaturing surfactants. Compared to similar compounds, it offers a unique combination of stability and compatibility with biological systems .

Properties

Molecular Formula

C15H34NO3S+

Molecular Weight

308.5 g/mol

IUPAC Name

decyl-dimethyl-(3-sulfopropyl)azanium

InChI

InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3/p+1

InChI Key

WKALLSVICJPZTM-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O

Origin of Product

United States

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